Zomepirac Sodium Salt-d4 Zomepirac Sodium Salt-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC17959897
InChI: InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;
SMILES:
Molecular Formula: C15H13ClNNaO3
Molecular Weight: 317.73 g/mol

Zomepirac Sodium Salt-d4

CAS No.:

Cat. No.: VC17959897

Molecular Formula: C15H13ClNNaO3

Molecular Weight: 317.73 g/mol

* For research use only. Not for human or veterinary use.

Zomepirac Sodium Salt-d4 -

Specification

Molecular Formula C15H13ClNNaO3
Molecular Weight 317.73 g/mol
IUPAC Name sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate
Standard InChI InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;
Standard InChI Key SEEXPXUCHVGZGU-HGSONKNXSA-M
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+]
Canonical SMILES CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+]

Introduction

Chemical Structure and Molecular Properties

Zomepirac Sodium Salt-d4 belongs to the pyrroleacetic acid class of NSAIDs. Its molecular formula, C15H13ClNNaO3\text{C}_{15}\text{H}_{13}\text{ClNNaO}_3, reflects the incorporation of deuterium at the 2, 3, 5, and 6 positions of the benzoyl ring . The sodium salt form enhances solubility, facilitating its use in experimental formulations.

Structural Characteristics

The compound’s structure comprises:

  • A pyrrole ring substituted with methyl and acetyl groups.

  • A 4-chlorobenzoyl moiety with deuterium atoms replacing hydrogens.

  • A sodium carboxylate group for improved aqueous stability.

Synthesis and Preparation

Synthetic Routes

Zomepirac Sodium Salt-d4 is synthesized via a modified Hantzsch pyrrole synthesis, involving:

  • Condensation: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and methylamine to form a pyrrole intermediate.

  • Saponification and Decarboxylation: Hydrolysis of ester groups followed by thermal decarboxylation yields the carboxylic acid derivative.

  • Deuterium Incorporation: Deuterated reagents introduce 2H^2\text{H} at specified positions under controlled conditions.

Formulation Strategies

For in vivo studies, the compound is typically dissolved in dimethyl sulfoxide (DMSO) and diluted with co-solvents like polyethylene glycol 300 (PEG300) and Tween 80 to enhance bioavailability.

Table 2: Example Formulation Protocol

ComponentConcentrationRole
Zomepirac-d410 mg/mLActive ingredient
DMSO30% v/vPrimary solvent
PEG30040% v/vCo-solvent
Tween 805% v/vSurfactant
ParameterValue (Mean ± SD)Notes
TmaxT_{\text{max}}3–4 hoursTime to peak concentration
CmaxC_{\text{max}}4.42 μg/mL100 mg dose
AUC494.4 μg·h/mL100 mg dose
Half-life6–8 hoursDose-dependent

Deuteration is expected to reduce first-pass metabolism, potentially enhancing systemic exposure.

Research Applications

Metabolic Pathway Tracing

The deuterium label allows precise tracking via LC-MS/MS, enabling researchers to map metabolites in urine, plasma, and tissues. For example, studies have identified hydroxylated and glucuronidated metabolites as major biotransformation products.

Drug-Drug Interaction Studies

Zomepirac Sodium Salt-d4 serves as a probe substrate to assess enzyme inhibition or induction, particularly involving CYP2C9 and UGT1A1.

Toxicological Investigations

Despite zomepirac’s withdrawal due to anaphylactoid reactions, its deuterated form aids in studying hypersensitivity mechanisms, including hapten formation and immune response activation.

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